[5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Description
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine is a substituted benzylamine derivative characterized by a chloro group at the 5-position and a difluoromethoxy group at the 2-position of the phenyl ring. Its molecular formula is C₈H₈ClF₂NO, with a molecular weight of 207.61 g/mol (calculated from constituent atomic masses). The compound’s hydrochloride salt (CAS 1515924-94-3) is commonly used for enhanced stability in pharmaceutical applications .
Structurally, the difluoromethoxy group (-OCF₂H) introduces strong electron-withdrawing effects, while the chloro substituent contributes to lipophilicity.
Properties
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKCIJXTOOLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Chlorodifluoromethoxy Aniline
A related compound, 4-(chlorodifluoromethoxy)aniline, can be synthesized through selective fluorination of trichloromethoxybenzene using hydrogen fluoride (HF) as both reactant and solvent. The process involves heating the mixture under pressure in the presence of a catalyst like perfluoro butyl sulfonic acid fluoride.
| Reagent | Quantity | Conditions |
|---|---|---|
| Hydrogen Fluoride | 780 g (39 mol) | 100-110 ℃, 2.5-2.8 MPa |
| Trichloromethoxybenzene | 850 g (4.02 mol) | 4.5 hours reaction time |
| Perfluoro butyl sulfonic acid fluoride | 5 g | Catalyst |
Nitration and Reduction Steps
For compounds requiring a nitro group, nitration is followed by reduction to form the amine. For example, in the synthesis of 4-nitro-1-chloro-2-(difluoromethoxy)phenyl, nitration is achieved using sulfuric and nitric acids.
| Reagent | Quantity | Conditions |
|---|---|---|
| Sulfuric Acid (98%) | 208 g | 15-20 ℃, dropwise addition |
| Nitric Acid (98%) | 56 g | 1-2 hours reaction time |
| Chlorodifluoromethoxy Phenyl | 150 g (0.84 mol) | Stirring at 15-20 ℃ |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine can undergo oxidation reactions to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential :
Research indicates that [5-Chloro-2-(difluoromethoxy)phenyl]methanamine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its structure allows for interaction with biological targets, potentially modulating enzyme activity or receptor binding.
Case Study - Antimicrobial Activity :
A study assessed the compound's effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and M. tuberculosis. Results showed moderate to high activity against these pathogens, suggesting its potential as an antimicrobial agent.
| Compound Name | Activity Against MRSA | Activity Against M. tuberculosis |
|---|---|---|
| This compound | Moderate | High |
| Compound A (4-chlorobenzyl amine) | Low | Moderate |
| Compound B (3-fluorobenzyl amine) | High | Low |
Cytotoxicity Assessment :
In vitro studies on various cancer cell lines demonstrated the cytotoxic effects of this compound, with IC50 values indicating significant activity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Primary Porcine Macrophages | >100 |
Agrochemistry
Pesticide Development :
The difluoromethoxy group is known to enhance the efficacy of agrochemicals. Derivatives of this compound are being explored as active ingredients in pesticides, providing effective crop protection against pests.
Case Study - Crop Protection :
Research has shown that compounds containing the difluoromethoxy moiety exhibit enhanced biological activity against specific pests, leading to the development of new agrochemical formulations.
Biotechnology
Enzyme Production :
The compound is utilized in biotechnological applications, particularly involving the yeast Yarrowia lipolytica, which produces enzymes containing the difluoromethoxy group. This has implications for biofuel production and food processing.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors or ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related methanamine derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Notes:
- *CAS 1515924-94-3 refers to the hydrochloride salt.
- Lipophilicity calculated using substituent logP contributions (Cl: +0.71, OCF₂H: +0.65, CH₃: +0.52).
Key Structural and Functional Differences
Chloro vs. Fluorine: Chloro (Cl) increases lipophilicity more than fluorine (F), but F offers better metabolic stability due to stronger C-F bonds .
Bioavailability Implications :
- The dichloro derivative (CAS 1152996-33-2) has higher molecular weight and lipophilicity, which may reduce aqueous solubility and oral bioavailability compared to the parent compound .
- The cyclopropane-containing analog (CAS 2229574-53-0) introduces steric constraints that could limit interaction with flat binding pockets in enzymes or receptors .
Functional Group Replacements: Replacing difluoromethoxy with tetrazole (CAS 449756-95-0) introduces a polar, ionizable group, which may improve water solubility but reduce CNS penetration .
Biological Activity
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, structure-activity relationships (SAR), and various biological applications, supported by case studies and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:
- Receptor Binding : The compound may bind to various receptors, modulating cellular signaling pathways. This interaction can lead to changes in cell behavior and function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic processes critical for cell survival and proliferation.
- Gene Expression Modulation : The compound can alter gene expression patterns, influencing cellular responses to external stimuli.
Structure-Activity Relationship (SAR)
Research has indicated that the presence of the difluoromethoxy group and chlorine atom significantly enhances the compound's binding affinity and specificity. A summary of SAR studies shows that modifications to the phenyl ring can lead to variations in biological activity:
| Compound Structure | IC50 (μM) | Biological Activity |
|---|---|---|
| 3-(difluoromethoxy)phenyl derivative | 0.8 | High potency against SMYD2 |
| 4-(difluoromethoxy)phenyl derivative | >15 | Significantly less active |
| 5-Chloro-2-(difluoromethoxy)benzyl amine | 1.7 | Moderate antibacterial activity |
These findings suggest that specific substitutions on the phenyl ring can optimize the biological efficacy of the compound .
Antibacterial Activity
Recent studies have highlighted the compound's potent antibacterial properties, particularly against Gram-positive bacteria. For instance, it exhibited:
- MIC against MRSA : 0.0078 μg/mL
- MIC against S. pneumoniae : 0.015 μg/mL
- Moderate activity against P. aeruginosa : MIC of 32 μg/mL
The antibacterial efficacy is thought to be enhanced by halogen bonding, as larger halogens generally improve binding interactions with bacterial targets .
Antifungal Properties
The compound has also shown promising antifungal activity, particularly in derivatives like [5-Chloro-2-(difluoromethoxy)phenyl]methanol. These derivatives were synthesized and tested for their ability to inhibit fungal growth, indicating potential therapeutic applications in treating fungal infections .
Case Studies
- Cancer Therapeutics : The compound has been investigated for its role as a potential SMYD2 inhibitor, which is overexpressed in various cancers. In vitro studies demonstrated significant inhibition of cancer cell proliferation when treated with this compound derivatives .
- Antimicrobial Resistance : With increasing resistance to conventional antibiotics, compounds like this compound are being explored for their ability to combat resistant strains of bacteria, offering a new avenue for drug development .
Q & A
Q. What are the optimal synthetic routes for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step functionalization. For analogous compounds (e.g., brominated methanamines), key steps include:
Halogenation : Introduce chloro and difluoromethoxy groups via electrophilic substitution (e.g., using Cl2/FeCl3 or difluoromethylation reagents like ClCF2O−).
Reductive Amination : Convert intermediates (e.g., aldehydes) to methanamines using NaBH4 or LiAlH4 in anhydrous solvents .
- Optimization : Use inert atmospheres (N2/Ar) and monitor reaction progress via TLC or HPLC. Yield improvements (~15–20%) are reported with slow reagent addition and temperature control (e.g., 0–5°C for exothermic steps) .
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) removes byproducts.
- Characterization :
- NMR : Compare <sup>1</sup>H/<sup>13</sup>C spectra with PubChem data for analogous compounds (e.g., [2-(trifluoromethoxy)phenyl]methanamine ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]<sup>+</sup>).
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N/Cl/F ratios .
Advanced Research Questions
Q. What computational strategies predict the pharmacodynamic profile of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., GPCRs, ion channels). For example, the difluoromethoxy group’s electronegativity may enhance binding affinity via halogen bonding .
- QSAR Models : Train models on datasets of structurally similar amines (e.g., substituted benzylamines) to predict logP, pKa, and bioavailability. Validate with experimental ADMET data from PubChem .
- Example : Analogous compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) show antimicrobial activity via membrane disruption; similar mechanisms may apply here .
Q. How do structural modifications (e.g., replacing Cl with Br or CF3) affect bioactivity?
- Methodological Answer :
- Comparative Synthesis : Prepare derivatives (e.g., [5-Bromo-2-(difluoromethoxy)phenyl]methanamine) using identical protocols but varying halogen sources.
- Bioassay Data : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. For example, brominated analogs of benzamide derivatives showed 30% higher cytotoxicity than chlorinated ones in anti-cancer studies .
- Data Analysis : Correlate substituent electronegativity, steric bulk, and lipophilicity (ClogP) with IC50 values using multivariate regression .
Q. What are the challenges in analyzing metabolic stability of this compound?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS.
- Key Metabolites : For methanamine derivatives, common Phase I metabolites include N-oxides and dehalogenated products. Phase II metabolites (glucuronides) may require β-glucuronidase treatment for detection .
- Troubleshooting : Low stability (<30% remaining at 1 hr) suggests susceptibility to CYP450 enzymes. Mitigate via deuterium incorporation at metabolically labile sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
